Enhanced Lipophilicity (XLogP3 4.1) Relative to Monohalogenated Ethoxybenzene and Methoxy Analogs
4-Bromo-2-chloro-1-ethoxybenzene exhibits a computed octanol-water partition coefficient (XLogP3) of 4.1, as per PubChem data [1]. This value is substantially higher than that of 1-bromo-4-ethoxybenzene (4-bromophenetole), which has an XLogP3 of 2.9 [2], representing a +1.2 log unit increase. The elevated lipophilicity is attributable to the additional chlorine substituent and the specific substitution pattern, which collectively increase the compound's hydrophobic surface area and reduce hydrogen-bonding potential compared to the mono-halogenated analog [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 1-Bromo-4-ethoxybenzene (XLogP3 = 2.9) |
| Quantified Difference | +1.2 log units |
| Conditions | Computed property; PubChem XLogP3 algorithm |
Why This Matters
Higher logP values correlate with increased membrane permeability and altered pharmacokinetic properties, making this compound a more suitable starting point for designing blood-brain barrier penetrant or intracellularly active molecules.
- [1] PubChem. 4-Bromo-2-chloro-1-ethoxybenzene. PubChem CID 21938513. XLogP3 value. View Source
- [2] PubChem. 4-Bromophenetole. PubChem CID 68523. XLogP3 value. View Source
